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Compound of Interest

Compound Name:

4-[(3-

Fluorophenoxy)methyl]piperidine

hydrochloride

CAS No.: 614731-38-3

Cat. No.: B1318309 Get Quote

Executive Summary & Core Challenge
4-[(3-Fluorophenoxy)methyl]piperidine (CAS: 405090-68-8 for free base, often supplied as HCl

salt) is a critical "linker-extended" piperidine scaffold.[1][2] Unlike common reagents, this

compound is frequently sold under "Discovery" or "Rare Chemical" tiers (e.g., Sigma-Aldrich

AldrichCPR), where vendors explicitly state they do not provide comprehensive analytical data

and sell the product "as-is."[1][2]

The Reproducibility Crisis: The primary source of experimental failure with this compound is

batch-to-batch variability in salt stoichiometry (HCl vs. free base) and the presence of N-

protected impurities (e.g., residual Boc-intermediates).[1][2] This guide provides the protocols

required to validate the commercial material and, if necessary, synthesize it de novo to ensure

experimental integrity.

Technical Specifications & Alternatives Analysis
Comparative Performance Matrix
This table compares 4-[(3-Fluorophenoxy)methyl]piperidine with its structural analogs to guide

scaffold selection in Hit-to-Lead campaigns.[1][2]
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Feature
4-[(3-

Fluorophenoxy)meth

yl]piperidine

4-[(4-

Fluorophenoxy)meth

yl]piperidine

4-(3-

Fluorophenoxy)piper

idine

Role Primary Target Metabolic Blocker Rigid Analog

Structure
meta-F, methylene

linker

para-F, methylene

linker
meta-F, direct ether

LogP (Pred.) ~2.4 ~2.4 ~2.1

pKa (Basic N) ~9.8 (High flexibility) ~9.8 ~9.2 (Inductive effect)

Metabolic Stability

Medium: para-position

open to oxidation.[1]

[2]

High: para-F blocks

CYP450 oxidation.[1]

[2]

Low: Ether cleavage

is faster.[1][2]

Conformation
Flexible (rotatable

CH2-O bond).[1][2]
Flexible.

Rigid (Chair

conformation).[1][2]

Key Application
Exploring binding

pocket depth.

Improving half-life (

).

Constraining

pharmacophore.[1][2]

Part 1: Analytical Validation (The "Trustworthiness"
Pillar)[1][2]
Because commercial sources often lack COAs, you must validate the material before use in

biological assays.[1][2]

Protocol A: Salt Stoichiometry Determination
Objective: Determine if the supplied solid is the Free Base, Mono-HCl, or Di-HCl salt to

calculate accurate molarity.[1][2]

Dissolution: Dissolve 5 mg of sample in 600 µL DMSO-d6.

1H-NMR: Acquire spectrum with

(relaxation delay) for quantitative integration.
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Signal Analysis:

Look for the Piperidine NH/NH2+ protons.[1][2]

Free Base: Broad singlet ~2.0–3.0 ppm (exchangeable).[1][2]

HCl Salt: Broad singlets >8.5 ppm (often split into two broad humps for

).[1][2]

Chloride Titration (Optional but Recommended): Dissolve 10 mg in water; add 1 drop of

.[1][2] White precipitate confirms halide salt.[1][2]

Protocol B: Impurity Profiling (LCMS)
Objective: Detect residual N-Boc intermediates (Mass +100 Da) or Triphenylphosphine oxide

(from Mitsunobu synthesis).[1][2]

Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.[1][2]

Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1][2]

Gradient: 5% B to 95% B over 5 minutes.

Pass Criteria: Purity >95% at 254 nm; No peak at

(Boc-protected precursor).[1][2]

Part 2: Synthetic Reproducibility (De Novo
Synthesis)
If commercial stock is degraded or impure, synthesize the compound using this self-validating

Mitsunobu-Deprotection workflow.[1][2]

Workflow Diagram (DOT)
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Figure 1: Validated Synthetic Pathway for 4-[(3-Fluorophenoxy)methyl]piperidine
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Click to download full resolution via product page

Step-by-Step Protocol
Step 1: Mitsunobu Etherification
Rationale: Direct nucleophilic displacement on the primary alcohol is sluggish; Mitsunobu

provides mild, stereospecific (irrelevant here due to achirality), and high-yield coupling.[1][2]

Charge: In a dry flask under

, combine N-Boc-4-hydroxymethylpiperidine (1.0 equiv), 3-fluorophenol (1.1 equiv), and
Triphenylphosphine (

) (1.2 equiv) in anhydrous THF (0.1 M).

Activation: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv).

Caution: Exothermic.[1][2]

Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

Validation Point: TLC (Hexane:EtOAc 4:1). The alcohol spot (

) should disappear; product spot (

) appears.[1][2]

Workup: Concentrate. Triturate with cold

/Hexane to precipitate

(byproduct). Filter. Purify filtrate via flash chromatography.
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Step 2: Boc-Deprotection
Rationale: Acidic cleavage is quantitative but generates the salt form.[1][2]

Dissolution: Dissolve the intermediate in

(DCM).

Cleavage: Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv). Stir 2 hours at RT.

Isolation:

For HCl Salt: Evaporate volatiles.[1][2] Triturate with

to obtain white solid.[1][2]

For Free Base: Basify with 1M NaOH, extract into DCM, dry over

, and concentrate.

Part 3: Biological Application & Handling[1][2]
Storage & Stability[1][2][3]

Free Base: Prone to oxidation and carbamate formation (

absorption) if left open.[1][2] Store at -20°C under Argon.

HCl Salt: Hygroscopic.[1][2] Store in a desiccator at RT or 4°C.

Experimental Usage in Assays
When using this compound as a reference standard or building block:

Stock Preparation: Prepare 10 mM stocks in 100% DMSO. Avoid water in stock solutions to

prevent hydrolysis over long periods (months).[1][2]

Serial Dilution: Use glass-coated plates if possible; the lipophilic fluorophenoxy tail can

adsorb to standard polystyrene plastics, reducing effective potency (

shift).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://pubchem.ncbi.nlm.nih.gov/compound/10176880
https://pubs.acs.org/doi/10.1021/cr0782776
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://pubchem.ncbi.nlm.nih.gov/compound/10176880
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://pubchem.ncbi.nlm.nih.gov/compound/10176880
https://pubs.rsc.org/en/content/articlelanding/2008/cs/b610213c
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://pubchem.ncbi.nlm.nih.gov/compound/10176880
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://pubchem.ncbi.nlm.nih.gov/compound/10176880
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxetine
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://pubchem.ncbi.nlm.nih.gov/compound/10176880
https://www.benchchem.com/product/b1318309?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://pubchem.ncbi.nlm.nih.gov/compound/10176880
https://pubchem.ncbi.nlm.nih.gov/compound/10176880
https://www.benchchem.com/product/b1318309#reproducibility-of-experiments-with-4-3-fluorophenoxy-methyl-piperidine
https://www.benchchem.com/product/b1318309#reproducibility-of-experiments-with-4-3-fluorophenoxy-methyl-piperidine
https://www.benchchem.com/product/b1318309#reproducibility-of-experiments-with-4-3-fluorophenoxy-methyl-piperidine
https://www.benchchem.com/product/b1318309#reproducibility-of-experiments-with-4-3-fluorophenoxy-methyl-piperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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